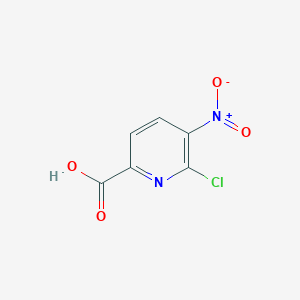

6-Chloro-5-nitropicolinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-chloro-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPMXUCWDZXMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361038 | |

| Record name | 6-chloro-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353277-27-7 | |

| Record name | 6-chloro-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 5 Nitropicolinic Acid

Established Synthetic Routes to 6-Chloro-5-nitropicolinic Acid

Traditional synthetic methods provide foundational and reliable pathways to this compound. These routes often involve multiple steps and rely on well-understood reaction mechanisms.

A primary and direct method for synthesizing this compound involves the electrophilic nitration of a 6-chloropicolinic acid precursor. acs.org This reaction introduces a nitro group (-NO₂) onto the pyridine (B92270) ring. The synthesis typically involves treating 6-chloropicolinic acid with a mixture of nitric acid and sulfuric acid. acs.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. Temperature control is crucial to minimize side reactions.

A representative procedure involves the slow addition of fuming nitric acid to a solution of 6-chloropicolinic acid in concentrated sulfuric acid at a controlled temperature, often between 0–5°C.

Another established route involves using 2-chloro-5-nitropyridine (B43025) as a key intermediate. mdpi.com This compound is a versatile building block in the synthesis of various pyridine derivatives. mdpi.comgoogle.com The synthesis of 2-chloro-5-nitropyridine itself can be accomplished through methods that avoid direct nitration, using precursors like 2-halogenated acrylates, which are condensed with nitromethane (B149229) and cyclized. google.com

Once 2-chloro-5-nitropyridine is obtained, subsequent chemical modifications are required to introduce the carboxylic acid group at the 6-position to yield this compound. This transformation highlights the utility of functionalizing pre-existing substituted pyridine rings.

The oxidation of substituted pyridines, particularly those with an alkyl group at the 2-position of the pyridine ring, is a fundamental method for producing picolinic acids. google.comacs.org This process converts the alkyl group (e.g., a methyl group) into a carboxylic acid group. A common oxidizing agent used for this transformation is potassium permanganate (B83412) (KMnO₄), often in an aqueous or alkaline solution. google.comgoogleapis.com The reaction involves the oxidation of the side chain while the pyridine ring remains intact. For instance, α-picoline can be oxidized to picolinic acid with high yields using this method. google.com Similarly, substituted picolines like 6-chloro-5-methoxypicoline can be oxidized to their corresponding picolinic acids. googleapis.com

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Alpha-picoline | Potassium Permanganate (KMnO₄) | Picolinic acid | google.com |

| 6-Chloro-5-methoxypicoline | Potassium Permanganate (KMnO₄) | 6-Chloro-5-methoxypicolinic acid | googleapis.com |

| 2-Methylpyridine | Oxone catalyzed by Co(II) | 2-Picolinic acid | rsc.org |

Advanced Synthetic Approaches to this compound and its Precursors

Modern synthetic chemistry emphasizes efficiency, reduced waste, and novel reaction pathways. Advanced approaches for synthesizing picolinic acid derivatives, including precursors to this compound, reflect these goals.

"One-pot" synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers significant advantages in terms of time, resources, and yield. Several one-pot strategies have been developed for the synthesis of picolinic acid and its derivatives. nih.govopen.ac.uk For example, a heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been used for the one-pot synthesis of picolinate (B1231196) derivatives through a condensation reaction of several components at ambient temperature. nih.gov Another approach describes a one-pot synthesis of a picolinamide-based betaine (B1666868) with an 89% yield by N-alkylation of ethyl picolinate followed by ammonolysis. open.ac.uk While not producing this compound directly, these methods showcase advanced strategies for efficiently constructing the picolinic acid scaffold. nih.govopen.ac.uk

An important application and advanced synthetic use of this compound is its conversion to the corresponding acyl chloride, 6-chloro-5-nitropicolinoyl chloride. acs.orgchemrxiv.orgresearchgate.net This highly reactive intermediate is a key component in modern amide coupling reactions, particularly those designed to be chromatography-free. acs.orgchemrxiv.org These techniques are significant because they eliminate the need for laborious and solvent-intensive column chromatography purification steps. chemrxiv.orgresearchgate.net

In this approach, 6-chloro-5-nitropicolinoyl chloride is reacted with various amines to form complex amide structures, such as oligo-pyridylamides. chemrxiv.orgresearchgate.net These high-yielding, chromatography-free methods represent a substantial improvement in synthetic efficiency and are used to build libraries of diverse chemical compounds. acs.orgchemrxiv.org

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Reduced dipyridyl | 6-chloro-5-nitropicolinoyl chloride | Tripyridyl | Chromatography-free amide coupling | chemrxiv.orgresearchgate.net |

| Reduced monopyridyl | 6-chloro-5-nitropicolinoyl chloride | Dipyridyl | Chromatography-free amide coupling | researchgate.net |

| Amine | 6-chloro-5-nitropicolinoyl chloride | Dipyridyl with diverse side chains | One-pot reaction, often no column chromatography needed | researchgate.net |

Green Chemistry Principles in the Synthesis of Related Acid Chlorides

The synthesis of acid chlorides has traditionally relied on reagents like thionyl chloride, phosphorus pentachloride, and phosgene. While effective, these reagents are hazardous and produce corrosive byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂), posing environmental and safety challenges. numberanalytics.comchemguide.co.uk In response, green chemistry principles have been applied to develop more sustainable and safer methods for this fundamental transformation.

A primary goal of green chemistry is to minimize or eliminate the use and generation of hazardous substances. chemindigest.com In the context of acid chloride synthesis, this involves exploring alternatives to conventional chlorinating agents. One approach is the use of milder reagents like oxalyl chloride, which can be more selective and operates under gentler conditions, though it still generates HCl. researchgate.net

A significant advancement is the development of catalytic methods. These approaches reduce the stoichiometric use of hazardous reagents, thereby minimizing waste. For instance, the use of cyanuric chloride, a cost-effective reagent, in catalytic amounts (e.g., ≤40 mol%) has been shown to be effective for converting carboxylic acids into acid chlorides. rsc.org This method, catalyzed by a Lewis base like formylpyrrolidine, demonstrates high cost-efficiency and a better waste balance. rsc.org Another strategy involves activating the carboxylic acid through the formation of intermediate species that are highly reactive. Aromatic cation-activated nucleophilic acyl substitution, using agents like 3,3-dichlorocyclopropenes, allows for the rapid generation of acid chlorides under mild conditions. researchgate.netorganic-chemistry.org

Furthermore, developing metal-free, neutral reaction conditions represents a significant step forward. tandfonline.comresearchgate.net Such processes can enhance scalability and provide an eco-friendly route for producing acid chlorides and their subsequent derivatives, like amides, by avoiding harsh chemicals and simplifying product isolation. tandfonline.comresearchgate.net The catalytic ketonization of acids is also presented as a green alternative to traditional acylation reactions that use toxic chloride-based materials. chemindigest.com

Synthesis of 6-Chloro-5-nitropicolinoyl Chloride as a Key Intermediate

The conversion of this compound to its corresponding acid chloride, 6-chloro-5-nitropicolinoyl chloride, is a crucial step for creating various derivatives, particularly amides. This transformation activates the carboxyl group, making it highly susceptible to nucleophilic attack. The two most common reagents employed for this synthesis are thionyl chloride and oxalyl chloride.

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids due to its reliability and the convenient nature of its byproducts. numberanalytics.com The reaction of this compound with thionyl chloride effectively yields 6-chloro-5-nitropicolinoyl chloride. The primary byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and simplifies the purification of the desired acid chloride product. chemguide.co.uk

The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acid chloride. A base, commonly triethylamine (B128534) (TEA), is often added to the reaction mixture to neutralize the generated HCl. The reaction is generally initiated at a reduced temperature (e.g., 0 °C) and then allowed to proceed at room temperature.

| Reactant | Reagent | Solvent | Conditions | Time | Reference |

| This compound | Thionyl chloride, Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. | 45 min | researchgate.net |

| This compound | Thionyl chloride, Triethylamine | Dichloromethane (DCM) | 0 °C to room temp. | 1 hr | taylorandfrancis.com |

| This compound | Thionyl chloride, Triethylamine | Tetrahydrofuran (THF) | 0 °C to room temp. | 40 min | researchgate.net |

Oxalyl chloride ((COCl)₂) serves as a milder and often more selective alternative to thionyl chloride for the synthesis of acid chlorides. numberanalytics.com Its use is particularly favored when the substrate contains sensitive functional groups that might not be compatible with the harsher conditions or reagents like PCl₅ or SOCl₂. The reaction of this compound with oxalyl chloride produces the desired 6-chloro-5-nitropicolinoyl chloride, along with gaseous byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl). numberanalytics.com

This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species in the catalytic cycle. The reaction is usually carried out in an inert anhydrous solvent like dichloromethane (DCM).

| Reactant | Reagent | Catalyst | Solvent | Conditions | Reference |

| Carboxylic Acid (General) | Oxalyl chloride | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | Room Temperature | numberanalytics.com |

| Carboxylic Acid (General) | Oxalyl chloride | Pyridine | Toluene or Benzene | Room temp. to 60 °C | researchgate.net |

Chemical Reactivity and Transformation of 6 Chloro 5 Nitropicolinic Acid

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 6-Chloro-5-nitropicolinic acid. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group on the aromatic ring. libretexts.orglibretexts.org In this molecule, both the ring nitrogen and the C5-nitro group activate the C6-chloro position for substitution.

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.orgyoutube.com First, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho-nitro group. libretexts.org In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The chlorine atom at the C6 position of this compound is an excellent leaving group and the primary site for nucleophilic aromatic substitution. The convergence of electron-withdrawing effects from the adjacent nitro group and the ring nitrogen makes the C6 carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functionalities onto the pyridine core.

Common nucleophiles that can displace the chlorine atom include:

Amines: Reaction with primary or secondary amines leads to the formation of 6-amino-5-nitropicolinic acid derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., methoxide, ethoxide) yields the corresponding 6-alkoxy-5-nitropicolinic acid ethers.

Thiols: Thiolates can be used to introduce sulfur-containing moieties, forming 6-(alkylthio)- or 6-(arylthio)-5-nitropicolinic acids.

The table below summarizes representative nucleophilic substitution reactions involving the displacement of the chlorine atom.

| Nucleophile | Reagent Example | Product Class |

| Amine | R¹R²NH | 6-(Dialkylamino)-5-nitropicolinic acid |

| Alkoxide | R-ONa | 6-Alkoxy-5-nitropicolinic acid |

| Thiolate | R-SNa | 6-(Alkylthio)-5-nitropicolinic acid |

| Hydroxide | NaOH | 6-Hydroxy-5-nitropicolinic acid |

This table presents illustrative examples of reaction classes.

The primary role of the nitro group in the reactivity of this compound is its powerful electron-withdrawing capacity, which activates the pyridine ring for nucleophilic aromatic substitution at the C6 position, as detailed previously. libretexts.orgyoutube.com Direct nucleophilic substitution of the nitro group itself is uncommon under typical SNAr conditions.

However, the nitro group is a key functional handle for transformations, most notably through reduction. The nitro moiety can be selectively reduced to a hydroxylamino or an amino group using various reducing agents. This transformation is significant as it dramatically alters the electronic properties of the pyridine ring, converting the strongly deactivating nitro group into a strongly activating amino group. This can facilitate subsequent reactions, such as electrophilic aromatic substitution, or be used to synthesize fused heterocyclic systems. For instance, chemoselective reduction of aromatic nitro groups to hydroxylamino groups can be achieved enzymatically or with specific chemical reagents. nih.govnih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C2 position provides a second major site for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides.

This compound can be readily converted into its corresponding esters through several standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically an excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.com

Alternatively, esterification can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is accomplished by treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-chloro-5-nitropicolinoyl chloride is then reacted with the desired alcohol to furnish the ester in high yield. This method avoids the equilibrium limitations of Fischer esterification. The synthesis and commercial availability of esters like methyl 6-chloro-5-nitropicolinate and ethyl 6-chloro-5-nitropicolinate confirm the utility of these reactions. bldpharm.comsigmaaldrich.com

The table below lists some known esters derived from this compound.

| Ester Name | Molecular Formula | CAS Number |

| Methyl 6-chloro-5-nitropicolinate | C₇H₅ClN₂O₄ | 1803583-09-6 |

| Ethyl 6-chloro-5-nitropicolinate | C₈H₇ClN₂O₄ | 1260669-90-6 |

The carboxylic acid functionality can be transformed into an amide group by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity. A common method involves converting the acid to its acyl chloride using thionyl chloride, which then readily reacts with an amine to form the corresponding picolinamide. nih.gov

Modern peptide coupling reagents are also widely used for amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for efficient reaction with an amine to produce the amide and a urea byproduct. youtube.com These methods are often preferred for their high yields and compatibility with a wide range of functional groups. While reactions with thiols to form thioamides are less common, they can be achieved using specific reagents like Lawesson's reagent on the corresponding amide.

Decarboxylation is the removal of the carboxylic acid group, typically with the expulsion of carbon dioxide (CO₂). The decarboxylation of picolinic acids can be challenging but is often facilitated by heat. The stability of the resulting carbanion intermediate is a key factor. For this compound, the presence of electron-withdrawing groups could potentially stabilize the intermediate formed upon loss of CO₂, suggesting that decarboxylation might be achievable under thermal conditions.

Modern synthetic methods, such as visible-light photoredox catalysis, have also emerged as powerful techniques for the mild decarboxylation of carboxylic acids. organic-chemistry.org These methods often involve the conversion of the carboxylic acid into a redox-active ester that can then undergo single-electron transfer to initiate decarboxylation. While specific studies on the decarboxylation of this compound are not widely reported, these general pathways represent potential routes for the synthesis of 2-chloro-3-nitropyridine from this starting material.

Reduction Reactions of the Nitro Group to Amine

The reduction of the nitro group on the pyridine ring of this compound to a primary amine is a key transformation, yielding 6-amino-5-chloropicolinic acid. This conversion is significant as the resulting amino-picolinic acid derivative can serve as a versatile intermediate in the synthesis of more complex molecules. The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with several methods being applicable to this specific transformation. Common approaches include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitro groups due to its high efficiency and clean reaction profiles. This process typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen gas atmosphere. For instance, the reduction of 4-nitropicolinic acid N-oxide to 4-aminopicolinic acid has been successfully achieved using Pd/C as a catalyst in a mixture of acetic acid and acetic anhydride under hydrogen pressure dergipark.org.tr. This method is generally effective for a wide range of nitroaromatic compounds. Another common catalyst for this transformation is Raney nickel, which is particularly useful when trying to avoid the dehalogenation of aryl halides that can sometimes occur with Pd/C redalyc.org.

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous when certain functional groups are sensitive to hydrogenation conditions. Metals such as iron, zinc, or tin(II) chloride in the presence of an acid are effective reagents for the reduction of aromatic nitro groups redalyc.org. For example, iron powder in an acidic medium like acetic acid is a mild and selective method for this conversion. Similarly, zinc dust can be employed under acidic conditions to achieve the reduction redalyc.org.

| Reagent/Catalyst | Solvent/Conditions | General Applicability |

| H₂, Pd/C | Acetic Acid/Acetic Anhydride | High efficiency, but potential for dehalogenation. |

| H₂, Raney Nickel | Ethanol/Methanol | Effective for nitro reduction, often preserves halogens. |

| Iron (Fe) | Acetic Acid/HCl | Mild and selective for nitro group reduction. |

| Zinc (Zn) | Acetic Acid/HCl | Mild conditions, suitable for sensitive substrates. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Mild method, good for presence of other reducible groups. |

Complexation Chemistry of this compound

Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a variety of metal ions. This compound, containing a pyridine nitrogen atom and a carboxylic acid group at the 2-position, can act as a bidentate chelating agent. The coordination typically occurs through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered ring with the metal center dergipark.org.tr. The electronic properties of the substituents on the pyridine ring, in this case, the chloro and nitro groups, can influence the electron density of the donor atoms and thus affect the stability and structure of the resulting metal complexes.

Transition metals, with their partially filled d-orbitals, readily form coordination compounds with ligands like this compound umsl.edulibretexts.orgrsc.org. The formation of these complexes is a result of a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor) libretexts.orgrsc.org. The coordination number and the geometry of the resulting complex are influenced by the size and charge of the metal ion, as well as the steric and electronic properties of the ligand github.io.

Picolinic acid derivatives have been shown to form complexes with a range of transition metals, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II) sjctni.eduresearchgate.netorientjchem.org. In these complexes, the picolinate (B1231196) ligand typically binds in a bidentate fashion. Depending on the metal-to-ligand ratio and the presence of other coordinating species (like water or other ligands), the resulting complexes can adopt various geometries, such as octahedral or distorted octahedral sjctni.eduresearchgate.netorientjchem.org. For example, studies on picolinic acid complexes have shown the formation of [M(PA)₂(H₂O)₂] type structures, where PA is the picolinate anion and M is a divalent metal ion, resulting in a six-coordinate octahedral geometry dergipark.org.tr.

The electron-withdrawing nature of the chloro and nitro substituents in this compound is expected to reduce the electron donor capacity of the pyridine nitrogen atom, which may affect the stability of the metal complexes compared to those formed with unsubstituted picolinic acid redalyc.org.

For instance, in a manganese(II) complex with picolinic acid, [Mn(Py-2-c)₂(H₂O)₂]₂·2H₂O, the picolinate ligand is coordinated to the Mn(II) ion as a bidentate ligand through the nitrogen and oxygen atoms, resulting in a distorted octahedral geometry around the metal center dergipark.org.tr. Similarly, copper(II) complexes with picolinic acid have been reported to exhibit distorted octahedral geometries orientjchem.org.

Spectroscopic techniques are also crucial for characterizing these complexes.

Infrared (IR) Spectroscopy: Can confirm the coordination of the carboxylate group to the metal ion. A shift in the stretching frequency of the C=O bond in the complex compared to the free ligand is indicative of coordination sjctni.eduresearchgate.net.

UV-Visible Spectroscopy: Provides information about the electronic environment of the metal ion and the geometry of the complex. The d-d electronic transitions observed in the spectra are characteristic of the coordination geometry sjctni.eduresearchgate.netorientjchem.org.

Magnetic Susceptibility Measurements: Can determine the magnetic moment of the complex, which helps in elucidating the oxidation state and the spin state of the central metal ion sjctni.edu.

The table below outlines the expected coordination behavior and structural features of complexes formed between this compound and selected transition metals, based on the known chemistry of similar ligands.

| Metal Ion | Expected Coordination Number | Common Geometry | Characterization Techniques |

| Copper(II) | 6 | Distorted Octahedral | X-ray Diffraction, IR, UV-Vis, ESR |

| Cobalt(II) | 6 | Octahedral | X-ray Diffraction, IR, UV-Vis, Magnetic Susceptibility |

| Nickel(II) | 6 | Octahedral | X-ray Diffraction, IR, UV-Vis, Magnetic Susceptibility |

| Zinc(II) | 4 or 6 | Tetrahedral or Octahedral | X-ray Diffraction, IR, ¹H-NMR |

Spectroscopic and Computational Analysis of 6 Chloro 5 Nitropicolinic Acid

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

No experimental ¹H NMR or ¹³C NMR data for 6-Chloro-5-nitropicolinic acid has been located in the available literature.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

A specific IR or FT-IR spectrum for this compound is not available in the searched scientific databases.

Mass Spectrometry (MS and LC-MS)

No mass spectrometry data for this compound has been found in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for this compound is not documented in the reviewed literature.

Crystallographic Studies

Single Crystal X-ray Diffraction (SCXRD) of Derivatives and Complexes

No published single crystal X-ray diffraction data for this compound or its derivatives and complexes could be identified.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which the intrinsic properties of molecules like this compound can be explored. Theoretical studies, including Density Functional Theory (DFT) calculations and molecular docking, offer deep insights into the electronic structure, reactivity, and potential biological interactions of this compound and its derivatives. Furthermore, computational tools allow for the prediction of key molecular properties that are crucial in the early stages of drug discovery and materials science.

While specific DFT studies exclusively focused on this compound are not extensively detailed in publicly available literature, the methodology has been widely applied to structurally similar compounds, such as other substituted picolinic acids. These studies serve as a strong precedent for how DFT can elucidate the molecule's characteristics.

DFT calculations are instrumental in understanding the electronic environment of a molecule. For instance, a study on 4-nitropicolinic acid, a related compound, utilized DFT with the B3LYP functional to investigate its electronic properties. Such an analysis for this compound would involve optimizing the molecular geometry to find its most stable conformation. Key insights would be derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity. For this compound, the presence of two strong electron-withdrawing groups—the nitro (-NO₂) group and the chlorine (-Cl) atom—is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. DFT calculations on related nitrated heterocycles confirm that FMO analysis can predict sites susceptible to electrophilic and nucleophilic attack.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. For this compound, the MEP map would likely show negative potential (red and yellow areas) around the oxygen atoms of the nitro and carboxylic acid groups, indicating regions prone to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atom of the carboxylic acid, highlighting its acidic nature. These theoretical calculations provide a detailed picture of the molecule's reactivity, guiding synthetic modifications and predicting its interaction with other chemical species.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets. While docking studies specifically involving derivatives of this compound are not prominent, extensive research on other picolinic acid derivatives highlights the utility of this approach.

These studies demonstrate a common workflow where derivatives are designed, synthesized, and then docked into the active site of a specific biological target, such as a protein kinase or receptor. For example, various novel picolinic acid derivatives have been synthesized and evaluated for their binding affinity toward the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target in cancer therapy. In these studies, docking simulations revealed that the compounds could fit well within the critical pocket of the EGFR kinase.

Similarly, derivatives of this compound could be designed and studied in silico. A typical molecular docking study would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site or pocket.

Generating the 3D conformation of the this compound derivative (the ligand).

Using a docking program (e.g., AutoDock, Schrödinger) to systematically place the ligand in the binding site and score the different poses based on binding energy or affinity.

The results, often visualized as binding poses and quantified by docking scores, can predict the strength of the interaction and identify key molecular interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the target protein. For instance, studies on other picolinic acid derivatives targeting the auxin-signaling F-box protein 5 (AFB5) in plants have used docking to reveal how these molecules bind more intensely than existing herbicides. This information is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective derivatives.

The prediction of physicochemical properties is a cornerstone of modern drug discovery, helping to assess a compound's "drug-likeness" and predict its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). These properties are often calculated based on the 2D structure of the molecule. For this compound, these properties can be computationally predicted to evaluate its potential as a lead compound.

Key predicted properties include:

Topological Polar Surface Area (TPSA): This is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A general guideline suggests that compounds with a TPSA of less than 140 Ų are more likely to have good oral bioavailability.

LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity (fat-solubility) of a compound. It influences how a drug is absorbed, distributed, and metabolized. A LogP value below 5 is one of the criteria in Lipinski's "Rule of Five" for drug-likeness.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of H-bond donors and acceptors in a molecule affects its solubility and ability to bind to protein targets. Lipinski's rules suggest having no more than 5 H-bond donors and 10 H-bond acceptors.

Rotatable Bonds: The number of rotatable bonds is a measure of molecular flexibility. Compounds with 10 or fewer rotatable bonds are considered more likely to have good oral bioavailability.

The predicted molecular properties for this compound are summarized in the table below. These values are calculated using established computational algorithms and provide a preliminary assessment of the compound's drug-like characteristics.

| Molecular Property | Predicted Value | General Guideline for Oral Bioavailability |

|---|---|---|

| Molecular Weight | 202.55 g/mol | ≤ 500 g/mol |

| XLogP3 | 1.5 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 5 | ≤ 10 |

| Rotatable Bond Count | 1 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 98.5 Ų | ≤ 140 Ų |

Data sourced from computational predictions found in public chemical databases.

Based on these predictions, this compound adheres to the common rules for drug-likeness, such as Lipinski's Rule of Five, suggesting it has a reasonable profile for potential development as an orally administered therapeutic agent.

Applications of 6 Chloro 5 Nitropicolinic Acid in Advanced Organic Chemistry

Building Block in Heterocyclic Synthesis

The structural framework of 6-chloro-5-nitropicolinic acid is particularly amenable to the construction of diverse heterocyclic systems. The presence of reactive sites allows for a range of chemical transformations, leading to the formation of novel pyridine-based structures and fused-ring systems.

Pyridine (B92270) and its derivatives are fundamental components in medicinal chemistry and materials science. The pyridine scaffold is a common feature in many FDA-approved drugs. researchgate.net The synthesis of substituted pyridines can be achieved through various methods, including condensation reactions and multi-component reactions like the Hantzsch pyridine synthesis. nih.gov this compound provides a pre-functionalized pyridine ring that can be further elaborated. For instance, the chloro and nitro groups can be subjected to nucleophilic substitution and reduction, respectively, to introduce new functionalities onto the pyridine core. The carboxylic acid group can be converted to esters, amides, or other functional groups, further expanding the diversity of accessible pyridine-based scaffolds. rsc.org

Fused-ring systems containing a pyridine moiety are prevalent in many biologically active natural products and synthetic compounds. nih.gov The development of efficient methods for the synthesis of these complex structures is an active area of research. organic-chemistry.org this compound can be utilized as a precursor in annulation reactions to construct bicyclic and polycyclic heterocyclic systems. For example, the functional groups on the picolinic acid derivative can be strategically manipulated to participate in intramolecular cyclization reactions, leading to the formation of 5,6-fused 2-pyridone ring systems, which are privileged structures in drug design. nih.govorganic-chemistry.org

Precursor for Bioactive Molecules and Drug Discovery

The chemical reactivity of this compound makes it an important intermediate in the synthesis of a wide array of bioactive molecules. Its utility spans the development of therapeutics for neurodegenerative diseases, metabolic disorders, and cancer.

The aggregation of proteins such as α-synuclein and amyloid-β (Aβ) peptide is a pathological hallmark of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. mdpi.comfrontiersin.org The inhibition of this aggregation process is a promising therapeutic strategy. biorxiv.orgnih.gov Oligopyridylamides are a class of molecules that have been investigated for their ability to modulate protein aggregation.

This compound serves as a key building block for the synthesis of these oligopyridylamides. The general synthetic approach involves the sequential coupling of pyridine-based amino acids, which can be derived from this compound. The nitro group can be reduced to an amine, and the carboxylic acid can be activated for amide bond formation. The chloro group can be retained or substituted to modulate the electronic properties and binding interactions of the final oligomer. These synthetic oligomers are designed to interact with the aggregation-prone proteins, thereby interfering with the formation of toxic oligomers and fibrils. frontiersin.orgnih.gov

| Target Protein | Modulator Type | Key Findings | Potential Therapeutic Application |

|---|---|---|---|

| α-Synuclein | Small Molecule Inhibitors | Certain small molecules can inhibit the aggregation of α-synuclein and disaggregate mature fibrils. frontiersin.org | Parkinson's Disease |

| Aβ peptide | Natural Compounds and Peptide-Based Inhibitors | A variety of natural products and rationally designed peptides have been shown to inhibit Aβ aggregation and reduce its neurotoxicity. frontiersin.orgnih.gov | Alzheimer's Disease |

Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of therapeutic agents used in the management of type 2 diabetes and obesity. nih.gov These drugs mimic the action of the endogenous incretin (B1656795) hormone GLP-1, leading to enhanced insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and increased satiety. youtube.com The development of potent and stable GLP-1 receptor agonists is a significant focus of pharmaceutical research.

| Agonist Type | Mechanism of Action | Therapeutic Benefits |

|---|---|---|

| Peptidic Agonists | Mimic endogenous GLP-1, activating the GLP-1 receptor in various tissues. youtube.com | Improved glycemic control, weight loss, and cardiovascular benefits. nih.gov |

| Non-peptidic Agonists | Small molecules that activate the GLP-1 receptor, often with improved oral bioavailability. | Potential for oral administration, expanding treatment options. |

The search for novel and effective anticancer agents is a continuous effort in medicinal chemistry. medscape.com Many anticancer drugs incorporate heterocyclic ring systems, and the pyridine nucleus is a common feature in this class of therapeutics. The substitution pattern on the pyridine ring can significantly influence the biological activity of the compound.

This compound is a valuable precursor for the synthesis of potential anticancer agents due to its versatile chemical nature. The nitro group, in particular, is a feature of some compounds with demonstrated antitumor activity. researchgate.net The chloro and carboxylic acid functionalities provide handles for the introduction of various side chains and pharmacophores, allowing for the generation of a library of compounds for screening. For example, the carboxylic acid can be converted to amides or esters, and the chloro group can be displaced by various nucleophiles to create a diverse set of derivatives. These modifications can lead to compounds that interact with specific biological targets involved in cancer progression. rsc.orgrsc.org

| Compound Class | Synthetic Approach | Observed Activity |

|---|---|---|

| Nitroaromatic Compounds | Synthesis from nitrated carboxylic acids. researchgate.net | Inhibition of cancer cell growth in vitro and in vivo. researchgate.net |

| Quinazoline-based Pyrimidodiazepines | Cyclocondensation reactions of substituted quinazolines. rsc.org | High antiproliferative, cytostatic, and cytotoxic activity against various cancer cell lines. rsc.org |

| Thiazolidinone Hybrids | Combination of a thiazolidinone moiety with other structural fragments. nih.gov | Antimitotic activity against a panel of cancer cell lines. nih.gov |

Synthesis of Anti-inflammatory Agents

While specific anti-inflammatory agents derived directly from this compound are not extensively reported in scientific literature, its chemical structure presents a valuable scaffold for the synthesis of potentially new anti-inflammatory compounds. The picolinic acid framework is a recognized feature in various biologically active molecules. The functional groups of this compound—the carboxylic acid, the chloro group, and the nitro group—offer multiple avenues for chemical modification to generate a library of derivatives for biological screening.

The carboxylic acid moiety can be readily converted into amides or esters, common functional groups in many non-steroidal anti-inflammatory drugs (NSAIDs). The chloro and nitro substituents on the pyridine ring serve as versatile handles for introducing further chemical diversity. For instance, the chloro group can be displaced through nucleophilic aromatic substitution reactions, and the nitro group can be reduced to an amino group, which can then be further functionalized. These transformations allow for the systematic modification of the molecule's steric and electronic properties to optimize its anti-inflammatory activity.

Table 1: Potential Synthetic Modifications of this compound for Anti-inflammatory Drug Development

| Functional Group | Potential Reaction | Resulting Functional Group |

| Carboxylic Acid | Amidation | Amide |

| Carboxylic Acid | Esterification | Ester |

| Chloro Group | Nucleophilic Substitution | Ether, Amine, etc. |

| Nitro Group | Reduction | Amine |

Development of Insecticides

The chloronitropyridine core is a key structural element in several potent insecticides, particularly within the neonicotinoid class. Although this compound is not itself an insecticide, it represents a promising starting material for the synthesis of new insecticidal molecules. The development of novel insecticides is crucial to manage insect resistance and to provide more environmentally benign alternatives.

The synthetic utility of this compound in this context lies in its potential to be elaborated into structures that can effectively target the nicotinic acetylcholine (B1216132) receptors in insects. The carboxylic acid group can be chemically transformed into various side chains designed to enhance binding to the target receptor. The electronic properties conferred by the chloro and nitro groups on the pyridine ring are often critical for the insecticidal activity of neonicotinoid compounds. Therefore, using this compound as a foundational block, researchers can design and synthesize new candidates for insecticide development.

Table 2: Comparison of the this compound Core with a Neonicotinoid Insecticide

| Compound | Key Structural Features | Role in Insecticidal Activity |

| This compound | Chloronitropyridine, Carboxylic acid | Potential synthetic precursor |

| A representative Neonicotinoid | Chloropyridine, Nitro-containing side chain | Binds to insect nicotinic acetylcholine receptors |

Role in the Synthesis of Ligands for Metal Complexes

Picolinic acid and its derivatives are well-established ligands in coordination chemistry, known for their ability to form stable complexes with a wide array of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group of picolinic acid act as a bidentate chelating agent, forming a stable five-membered ring with a coordinated metal ion. This compound is expected to retain this fundamental chelating ability.

The presence of the electron-withdrawing chloro and nitro substituents on the pyridine ring can significantly influence the electronic properties of the resulting metal complexes. These modifications can alter the redox potential, stability, and catalytic activity of the metal center. The synthesis of metal complexes using this compound as a ligand could pave the way for new materials with tailored electronic, magnetic, or optical properties for applications in catalysis, materials science, and sensor technology.

Table 3: Potential of this compound as a Ligand

| Ligand Feature | Description | Potential Impact on Metal Complex |

| Bidentate N,O-chelation | Coordination via pyridine nitrogen and carboxylate oxygen | Formation of stable 5-membered chelate ring |

| Electron-withdrawing substituents | Chloro and nitro groups on the pyridine ring | Modulation of the electronic properties and reactivity of the metal center |

Analytical Methods for 6 Chloro 5 Nitropicolinic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 6-Chloro-5-nitropicolinic acid from complex matrices and for its subsequent quantification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are particularly well-suited for this non-volatile compound, while gas chromatography-mass spectrometry (GC-MS) can be applied to related picolinic acids, typically after a derivatization step.

HPLC and UPLC are powerful techniques for the separation and quantification of polar, non-volatile compounds like this compound. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Stationary Phases: For polar and ionizable compounds such as pyridinecarboxylic acids, reversed-phase and mixed-mode chromatography are effective. A C18 column is a common choice for reversed-phase separation of picolinic acid and its derivatives. Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can offer enhanced selectivity for isomers and closely related compounds.

Mobile Phases: The mobile phase composition, including the organic modifier, pH, and buffer concentration, plays a significant role in the retention and separation of picolinic acids. A typical mobile phase for the reversed-phase separation of pyridinecarboxylic acids consists of a mixture of acetonitrile or methanol and an aqueous buffer, such as phosphate or formate. The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds. For mass spectrometry detection, volatile buffers like formic acid or ammonium formate are preferred.

Detection: Diode array detection (DAD) or UV-Vis detection are commonly used for the quantification of aromatic compounds like this compound, which is expected to exhibit strong UV absorbance due to its nitropyridine structure. For higher sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) detection is the preferred method.

Research Findings: While specific HPLC or UPLC methods for this compound are not extensively documented in publicly available literature, methods for related pyridinecarboxylic acids can be adapted. For instance, a UPLC-MS/MS method has been developed for the determination of chlorogenic acid, hyperoside, and astragalin in rat plasma, demonstrating the utility of this technique for the analysis of acidic compounds in biological matrices jmchemsci.com. The separation was achieved on a C18 column with a gradient elution using a mobile phase of 0.05% formic acid in water and acetonitrile jmchemsci.com. Another study successfully separated isomers of pyridinecarboxylic acid using a mixed-mode reversed-phase cation-exchange column, highlighting the importance of stationary phase chemistry in achieving resolution sielc.com.

Table 1: Exemplary HPLC/UPLC Conditions for the Analysis of Related Carboxylic Acids

| Parameter | HPLC Method for Halogenated Carboxylic Acids (after derivatization) | UPLC-MS/MS Method for Phenolic Acids |

| Column | Shimadzu Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm) | ACQUITY-XBridge BEH C18 |

| Mobile Phase | A: AcetonitrileB: 0.1% Phosphoric Acid | A: 0.05% Formic acid in waterB: Acetonitrile |

| Gradient | 0 min 28% A, 10 min 40% A, 14 min 40% A, 20 min 55% A | Gradient elution |

| Flow Rate | 1.0 mL/min | Not specified |

| Column Temp. | 40°C | Not specified |

| Detection | DAD at 392 nm | ESI in negative MRM mode |

| Reference | Adapted from a method for halogenated carboxylic acids | jmchemsci.com |

Gas chromatography-mass spectrometry is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. However, picolinic acids, including this compound, are generally non-volatile due to the presence of the carboxylic acid group. Therefore, a derivatization step is typically required to convert them into more volatile forms suitable for GC-MS analysis.

Derivatization: The most common derivatization approach for carboxylic acids is silylation, which involves replacing the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. Another approach is esterification to form, for example, methyl esters.

GC-MS Parameters: A non-polar or medium-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase, is typically used for the separation of the derivatized picolinic acids. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra provide structural information that aids in compound identification.

Research Findings: Studies on the GC-MS analysis of picolinic acid have demonstrated the necessity of derivatization. For instance, picolinic acid has been analyzed as its TMS derivative, allowing for its separation and detection in biological samples. While specific GC-MS methods for this compound are not readily available, the general principles of derivatization and analysis of related picolinic acids are applicable. The analysis of fatty acid picolinyl esters by GC-MS has also been reported, where the picolinyl group serves as a derivatizing agent that provides characteristic fragmentation patterns, aiding in structural elucidation ambeed.com.

Table 2: General GC-MS Parameters for the Analysis of Derivatized Picolinic Acids

| Parameter | Typical Conditions |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agents |

| Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column |

| Carrier Gas | Helium |

| Injection Mode | Split or splitless |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring) |

Future Research Directions for 6 Chloro 5 Nitropicolinic Acid

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of 6-chloro-5-nitropicolinic acid is a key area of future research. Current synthetic approaches, while effective, often rely on harsh reaction conditions and generate significant chemical waste. The exploration of novel synthetic routes is driven by the principles of green chemistry, aiming for higher yields, reduced environmental impact, and enhanced safety.

Future investigations are expected to focus on several promising areas:

Photocatalysis: Visible-light-driven photocatalysis offers a green and efficient alternative for the synthesis of aromatic carboxylic acids. This methodology could be adapted for the carboxylation of corresponding chloro-nitro-pyridine precursors using CO2 as a renewable C1 source, thereby reducing reliance on hazardous reagents.

Flow Chemistry: Continuous flow chemistry presents a scalable and safe platform for the synthesis of chemical intermediates. nih.govuc.ptyoutube.com The application of flow reactors can enable precise control over reaction parameters, leading to improved yields and purity of this compound while minimizing the risks associated with handling reactive intermediates.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field that aligns with the principles of sustainability. rsc.orgrsc.org Future research may explore the potential of engineered enzymes for the selective synthesis of this compound or its precursors, offering a highly specific and environmentally friendly manufacturing process.

These innovative synthetic strategies are anticipated to not only improve the efficiency and sustainability of producing this compound but also to potentially uncover new reaction pathways leading to novel analogues.

Advanced Functionalization and Derivatization Strategies

The functionalization and derivatization of the this compound core are pivotal for creating a diverse library of compounds with tailored properties. The inherent reactivity of the chloro and nitro groups, along with the carboxylic acid moiety, provides multiple avenues for chemical modification.

Future research in this area will likely concentrate on:

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.gov These reactions can be employed to introduce a wide array of substituents at the 6-position by replacing the chlorine atom, leading to novel derivatives with potentially enhanced biological activities.

C-H Activation: Direct C-H functionalization has emerged as a highly efficient and atom-economical method for modifying aromatic systems. Investigating the regioselective C-H activation of the pyridine (B92270) ring of this compound could provide access to derivatives that are difficult to synthesize through traditional methods.

Modification of the Carboxylic Acid Group: The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as esters, amides, and nitriles. This allows for the fine-tuning of the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, which are crucial for its biological applications.

The systematic exploration of these advanced functionalization strategies will be instrumental in developing new derivatives of this compound with optimized performance for specific applications.

Broadening Scope of Biological Applications

While some picolinic acid derivatives have been investigated for their herbicidal properties, the broader biological potential of this compound and its analogues remains largely unexplored. Future research will be directed towards identifying and evaluating new biological activities for this class of compounds.

Key areas for investigation include:

Pharmaceutical Applications: The pyridine carboxylic acid scaffold is present in numerous approved drugs, highlighting its potential in medicinal chemistry. nih.gov Derivatives of this compound could be designed and synthesized as potential therapeutic agents for a range of diseases. For instance, exploring their activity as enzyme inhibitors, such as for dopamine β-monooxygenase, could lead to new treatments for hypertension. nih.gov The design of novel derivatives as potential anticancer or antimicrobial agents is also a promising avenue of research. nih.govnih.gov

Drug Repurposing: Existing libraries of this compound derivatives could be screened for new therapeutic indications, a strategy known as drug repurposing. nih.govresearchgate.net This approach can significantly reduce the time and cost associated with drug development.

Agrochemical Applications Beyond Herbicides: In addition to their potential as herbicides, derivatives could be investigated for other agrochemical applications, such as fungicides or insecticides. Structure-activity relationship (SAR) studies will be crucial in identifying the structural features required for these activities.

A comprehensive screening of this compound derivatives against a wide range of biological targets will be essential to uncover their full therapeutic and agrochemical potential.

Deeper Mechanistic Investigations of Reactivity and Biological Activity

A thorough understanding of the reaction mechanisms and the molecular basis of biological activity is fundamental for the rational design of new and improved derivatives of this compound. Future research will employ a combination of experimental and computational methods to gain deeper insights into these aspects.

Future research directions will likely involve:

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study the electronic properties and reactivity of this compound and its derivatives. mdpi.comacademicjournals.org These studies can help in predicting reaction outcomes and understanding the nature of intermediates and transition states in various chemical transformations.

Enzyme Inhibition Studies: For derivatives that show promise as enzyme inhibitors, detailed kinetic studies will be necessary to elucidate their mechanism of inhibition (e.g., competitive, non-competitive, or irreversible). libretexts.orgmdpi.com This information is critical for optimizing their potency and selectivity.

Metabolic Pathway Analysis: Understanding the metabolic fate of this compound derivatives in biological systems is crucial for assessing their safety and efficacy. nih.govnih.govcreative-proteomics.comoncotarget.com Metabolomic studies can identify the key metabolic pathways involved and the structures of the resulting metabolites.

By combining these advanced analytical and computational techniques, researchers can build a comprehensive understanding of the structure-activity relationships, guiding the future design of this compound derivatives with enhanced performance and desired biological profiles.

Q & A

Basic Research Questions

Q. What are the critical considerations for ensuring the stability of 6-Chloro-5-nitropicolinic acid during experimental handling?

- Methodological Answer : Stability is influenced by storage conditions, reactivity, and incompatibilities. Key steps include:

-

Storage : Keep containers tightly sealed in dry, well-ventilated environments to prevent moisture absorption or decomposition .

-

Reactivity : Avoid exposure to incompatible materials (e.g., strong oxidizing agents) that may trigger hazardous reactions .

-

Monitoring : Regularly test purity using HPLC or TLC, especially after long-term storage, as nitro and chloro groups may degrade under suboptimal conditions .

Parameter Optimal Condition Hazard to Avoid Temperature 2–8°C (dry) High heat (>40°C) Light Exposure Dark storage UV/visible light Humidity <30% RH Moisture-induced hydrolysis

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the positions of nitro (-NO) and chloro (-Cl) substituents. The deshielding effect on adjacent protons (e.g., pyridine ring protons) helps identify substitution patterns .

- IR Spectroscopy : Look for stretching vibrations at ~1540 cm (C-NO) and ~750 cm (C-Cl) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns unique to nitroaromatics .

Q. How should synthetic protocols be adjusted when scaling up laboratory production of this compound?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

- Safety : Scale reactions incrementally (e.g., 10x steps) to manage exothermic risks. Ensure proper ventilation and secondary containment for larger batches .

- Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective bulk purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 6-Chloro-5-nitropropicolinic acid across studies?

- Methodological Answer :

- Data Reconciliation : Cross-validate studies using standardized protocols (e.g., OECD Test Guidelines 423 for acute oral toxicity) to eliminate variability in test organisms or dosing methods .

- Statistical Analysis : Apply meta-analysis tools to assess heterogeneity between datasets. For example, use Cochran’s Q-test to determine if discrepancies arise from methodological differences .

- Mechanistic Studies : Conduct in vitro assays (e.g., Ames test for mutagenicity) to isolate specific toxicological pathways .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways using Gaussian or ORCA software. Focus on electrophilic aromatic substitution (EAS) sites influenced by nitro and chloro directing effects .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict solubility and stability under varying conditions .

- QSPR Models : Develop quantitative structure-property relationships to correlate substituent effects with reaction yields .

Q. How can researchers design experiments to elucidate reaction mechanisms involving this compound as a precursor?

- Methodological Answer :

- Isotopic Labeling : Use N-labeled nitro groups to track nitration/denitration steps in intermediate compounds .

- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to monitor intermediate formation rates under controlled pH and temperature .

- Control Experiments : Compare reactivity with analogs (e.g., 5-nitropicolinic acid without Cl) to isolate the chloro group’s electronic effects .

Methodological Best Practices

- Experimental Replication : Follow NIH guidelines for preclinical research, including detailed reporting of solvent purity, catalyst loadings, and ambient conditions to ensure reproducibility .

- Data Interpretation : Use tools like PCA (Principal Component Analysis) to identify outliers in spectral datasets and validate conclusions .

For advanced synthesis or toxicity studies, adhere to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and avoid common pitfalls in experimental design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.